REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1.[S-:12][C:13]#[N:14].[NH4+]>CO.O>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([S:12][C:13]#[N:14])=[CH:8][NH:9]2)=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
0.621 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
ceric ammonium nitrate
|
Quantity
|
8.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 m
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (4×125 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=CNC2=C1)SC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |